molecular formula C17H36N2S B14461675 Hexadecyl carbamimidothioate CAS No. 66278-80-6

Hexadecyl carbamimidothioate

Katalognummer: B14461675
CAS-Nummer: 66278-80-6
Molekulargewicht: 300.5 g/mol
InChI-Schlüssel: GKPIXYIFLKNNKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexadecyl carbamimidothioate is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of a hexadecyl group attached to a carbamimidothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexadecyl carbamimidothioate can be synthesized through a mild one-pot synthesis method. This involves the use of aryl diazonium fluoroborates, aryl isothiocyanates, and amines, with triethylamine (Et3N) as the base at room temperature . This method is catalyst-free and offers an efficient route to produce the compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Hexadecyl carbamimidothioate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carbamimidothioate group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles, with reactions typically occurring under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Hexadecyl carbamimidothioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of hexadecyl carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. This interaction is primarily driven by the carbamimidothioate group, which can form covalent bonds with nucleophilic sites on target molecules.

Vergleich Mit ähnlichen Verbindungen

Hexadecyl carbamimidothioate can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its long hexadecyl chain, which imparts unique hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.

Eigenschaften

CAS-Nummer

66278-80-6

Molekularformel

C17H36N2S

Molekulargewicht

300.5 g/mol

IUPAC-Name

hexadecyl carbamimidothioate

InChI

InChI=1S/C17H36N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3,(H3,18,19)

InChI-Schlüssel

GKPIXYIFLKNNKB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCSC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.